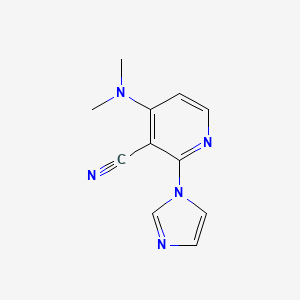

4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an imidazole ring with a dimethylamino group and a nitrile group attached. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, particularly as a result of the electron-rich nitrogen atoms in the ring. They can act as both nucleophiles and electrophiles, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to exhibit properties typical of imidazoles, such as a relatively high melting point and the ability to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

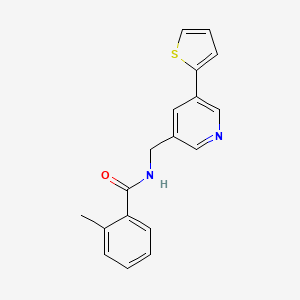

Synthesis of Imidazoles

This compound can be used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Pharmaceuticals and Agrochemicals

Imidazoles, which can be synthesized using this compound, have traditional applications in pharmaceuticals and agrochemicals .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

Functional Materials

This compound can be used in the development of functional materials, as imidazoles have shown potential in this area .

Catalysis

Imidazoles, which can be synthesized using this compound, are being used in catalysis .

Mercury (II) Determination

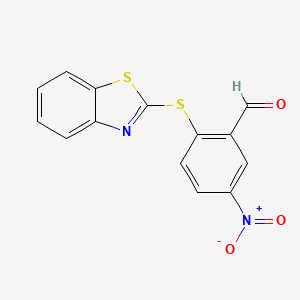

A flow injection analysis (FIA) incorporating a thiosemicarbazone-based coated wire electrode (CWE) was developed for the determination of mercury (II). This method used a 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min−1 as optimum parameters .

Nucleophilic Catalyst

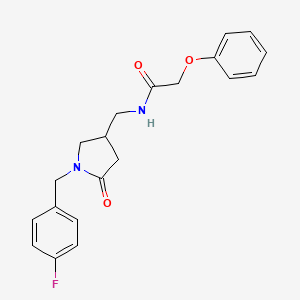

4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions viz. esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .

Transesterification of Beta-Keto Esters and Silylation of Alcohols

It is also an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .

Wirkmechanismus

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reagents present .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-imidazol-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-15(2)10-3-4-14-11(9(10)7-12)16-6-5-13-8-16/h3-6,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMAXYGFODZVMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)N2C=CN=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2398494.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)

![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2398501.png)

![3-[3-(4-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2398504.png)

![Tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate](/img/structure/B2398511.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398512.png)

![(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2398513.png)